

Application of 1-Methylallyl acetate in organic synthesis

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Compound of Interest

Compound Name: 1-Methylallyl acetate

Cat. No.: B1583195

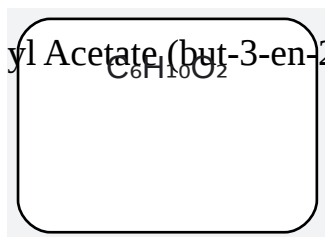
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An Application Guide to **1-Methylallyl Acetate** in Organic Synthesis

Foundational Concepts: Structure and Reactivity

1-Methylallyl acetate is a structurally distinct isomer of the more commonly referenced methallyl acetate.^{[1][2]} Its value in synthesis stems from the allylic acetate functionality, where the acetate group is positioned on a secondary carbon adjacent to a double bond. This arrangement makes it an excellent electrophile in transition metal-catalyzed reactions, where the acetate serves as an effective leaving group upon activation.^{[3][4]}

The key to its utility is the formation of a π -allyl intermediate when reacted with a low-valent transition metal, most notably palladium(0). This activation is the entry point to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.^[5]



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Caption: Structure of **1-Methylallyl Acetate**.^[6]

The Cornerstone Application: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

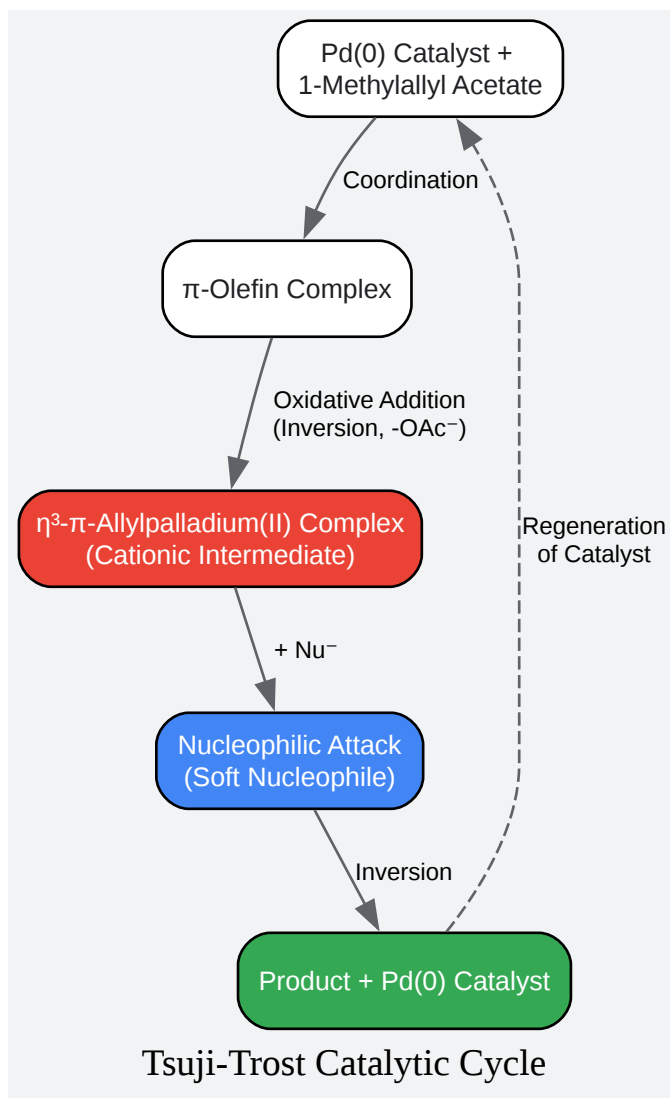
The most prominent application of **1-methylallyl acetate** is the Tsuji-Trost reaction, a powerful method for forming new bonds via a π -allylpalladium intermediate.^[5] Understanding the catalytic cycle is paramount to controlling the reaction's regio- and stereoselectivity.

The Catalytic Cycle: A Mechanistic Overview

The reaction is initiated by the coordination of a Pd(0) catalyst to the alkene of **1-methylallyl acetate**. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the acetate leaving group and forming a cationic η^3 - π -allylpalladium(II) complex.^[5] This oxidative addition proceeds with inversion of configuration at the carbon center.^[7]

A nucleophile then attacks the π -allyl complex. The stereochemical outcome of the overall reaction is dictated by the nature of this attack:

- "Soft" Nucleophiles ($pK_a < 25$): These nucleophiles, such as malonates, attack the allyl ligand directly from the face opposite the palladium metal. This step occurs with inversion of configuration. The net result of two sequential inversions (oxidative addition and nucleophilic attack) is an overall retention of stereochemistry.^[5]
- "Hard" Nucleophiles ($pK_a > 25$): These nucleophiles, such as organozinc reagents, tend to attack the palladium center first. A subsequent reductive elimination then forms the product with retention of configuration at the metal center, leading to an overall inversion of stereochemistry.^[5]



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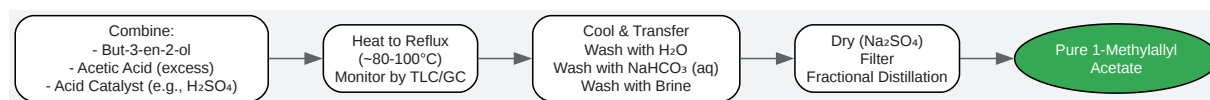
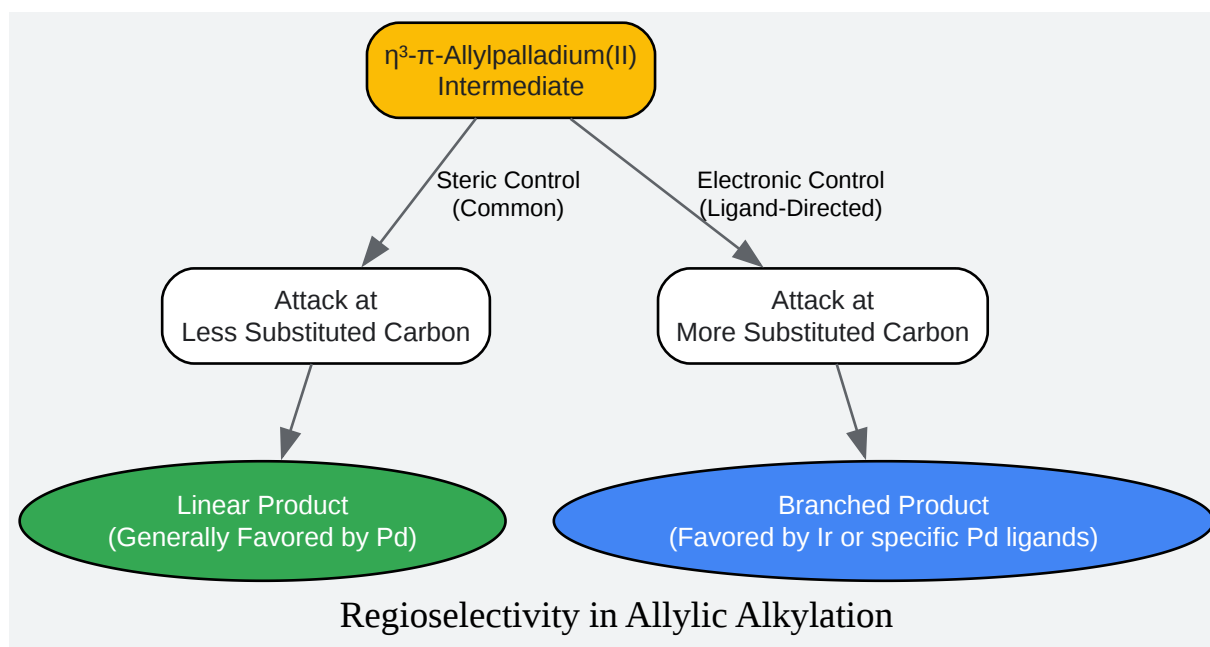
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.

The Critical Challenge: Regioselectivity

With an unsymmetrical substrate like **1-methylallyl acetate**, the incoming nucleophile can attack one of two positions on the π -allyl intermediate, leading to either a linear or a branched product. This regioselectivity is not arbitrary; it is a tunable parameter influenced by several factors.^{[8][9]}

- **Steric Effects:** Generally, palladium-catalyzed reactions favor nucleophilic attack at the less sterically hindered carbon terminus of the allyl system.^{[5][10]} For **1-methylallyl acetate**, this typically results in the formation of the linear product.

- **Electronic Effects & Ligands:** The electronic properties of the ligands attached to the palladium catalyst can profoundly influence the regiochemical outcome. Electron-donating ligands can direct the nucleophile to the more substituted carbon, while electron-withdrawing ligands often favor the less substituted position.[11] This provides a powerful handle for synthetic chemists to direct the reaction towards the desired constitutional isomer.[12]



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References

- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]
- 4. Research Portal [repository.lib.umassd.edu]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. 1-Methylallyl acetate | C₆H₁₀O₂ | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Regioselectivity - Wikipedia [en.wikipedia.org]
- 10. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
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